molecular formula C8H11N B3188612 2,3,4-Trimethylpyridine CAS No. 2233-29-6

2,3,4-Trimethylpyridine

Cat. No.: B3188612
CAS No.: 2233-29-6
M. Wt: 121.18 g/mol
InChI Key: HOPRXXXSABQWAV-UHFFFAOYSA-N
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Description

2,3,4-Trimethylpyridine is an organic compound with the molecular formula C₈H₁₁N. It is a derivative of pyridine, characterized by the presence of three methyl groups attached to the 2nd, 3rd, and 4th positions of the pyridine ring.

Mechanism of Action

Target of Action

It is known that trimethylpyridines, in general, have chemical properties similar to pyridine . Therefore, they may interact with similar biological targets as pyridine, which includes various enzymes and receptors in the body.

Mode of Action

One study suggests that trimethylpyridines can undergo copper-mediated stepwise oxidation to form pyridinecarboxylates . This process involves the oxidation of the methyl groups on the pyridine ring by nitrate in an acidic aqueous solution . The selectivity of this reaction might be due to the different electronic distribution resulting from the asymmetric substitution on the aromatic ring and steric hindrance between two neighboring methyl groups .

Biochemical Pathways

It’s known that trimethylpyridines can be oxidized to form pyridinecarboxylates . These pyridinecarboxylates could potentially affect various biochemical pathways, depending on their specific structures and properties.

Result of Action

The oxidation of trimethylpyridines to form pyridinecarboxylates could potentially lead to various molecular and cellular effects, depending on the specific structures and properties of the resulting pyridinecarboxylates .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,3,4-Trimethylpyridine. For instance, the copper-mediated oxidation of trimethylpyridines to form pyridinecarboxylates occurs in an acidic aqueous solution . Therefore, the pH of the environment could potentially influence the action and efficacy of this compound. Additionally, factors such as temperature and the presence of other chemicals could also influence its stability and action.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,4-Trimethylpyridine can be synthesized through various methods. One common synthetic route involves the reaction of acetaldehyde with ammonia and ethyl acetoacetate in the presence of a catalyst. This method is analogous to the Hantzsch dihydropyridine synthesis .

Industrial Production Methods

In industrial settings, this compound is often produced by the alkylation of pyridine with methanol or methyl chloride under high temperature and pressure conditions. The reaction typically requires a catalyst, such as aluminum chloride or other Lewis acids, to facilitate the methylation process .

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trimethylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

2,3,4-Trimethylpyridine is part of the trimethylpyridine family, which includes several isomers:

  • 2,3,5-Trimethylpyridine
  • 2,3,6-Trimethylpyridine
  • 2,4,5-Trimethylpyridine
  • 2,4,6-Trimethylpyridine
  • 3,4,5-Trimethylpyridine

Each isomer has unique chemical properties and reactivity due to the different positions of the methyl groups on the pyridine ring. For example, 2,4,6-Trimethylpyridine is known for its use in dehydrohalogenation reactions, while 2,3,5-Trimethylpyridine is used in the synthesis of specific pharmaceuticals .

This compound stands out due to its specific substitution pattern, which influences its reactivity and applications in various fields.

Properties

IUPAC Name

2,3,4-trimethylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c1-6-4-5-9-8(3)7(6)2/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPRXXXSABQWAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90176869
Record name 2,3,4-Trimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2233-29-6
Record name 2,3,4-Trimethylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2233-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4-Trimethylpyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002233296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4-Trimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4-trimethylpyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,3,4-TRIMETHYLPYRIDINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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